Product packaging for 7-(trifluoromethyl)-1H-quinazolin-4-one(Cat. No.:)

7-(trifluoromethyl)-1H-quinazolin-4-one

Cat. No.: B7961849
M. Wt: 214.14 g/mol
InChI Key: PPQZFZZPLINSJL-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-quinazolin-4-one (CAS 16499-58-4) is a high-value trifluoromethyl-substituted quinazolinone serving as a versatile chemical intermediate and privileged scaffold in medicinal chemistry and drug discovery research. Quinazolin-4-one derivatives are extensively investigated for their diverse biological activities, with recent studies highlighting their significant potential as non-covalent, non-peptidic inhibitors of the SARS-CoV-2 main protease (Mpro) , a critical target for anti-COVID-19 therapeutics . The incorporation of the trifluoromethyl group at the 7-position is a strategic modification that often enhances the molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a particularly valuable building block for structure-activity relationship (SAR) studies. Beyond antiviral applications, the quinazolin-4-one core is a recognized pharmacophore in the development of compounds for a wide spectrum of therapeutic areas. Research has demonstrated its relevance in central nervous system (CNS) drug discovery, where specific 2,6-disubstituted derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7) , showing promising antipsychotic-like properties in preclinical models . Furthermore, this scaffold is a key component in the design of dual PI3K/HDAC inhibitors for oncology research, leveraging its ability to act as a core hinge-binding motif for effective kinase inhibition . The broad utility of quinazolinones also encompasses reported antibacterial, antifungal, anti-inflammatory, and anticancer activities, underscoring their significance in constructing novel bioactive agents . This product is offered for use as a synthetic intermediate or biochemical tool in the exploration of these and other research avenues. This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3N2O B7961849 7-(trifluoromethyl)-1H-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQZFZZPLINSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Trifluoromethyl 1h Quinazolin 4 One and Its Analogues

Conventional Approaches to Quinazolinone Synthesis

Traditional methods for synthesizing the quinazolinone core have been well-established for many years and often serve as the foundation for more modern approaches. These strategies typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Condensation Reactions

Condensation reactions represent one of the most fundamental and widely used strategies for assembling the quinazolinone framework. A primary route involves the reaction of 2-aminobenzamide (B116534) or its derivatives with various carbonyl compounds, such as aldehydes or acyl chlorides. rsc.orgnih.gov For instance, the condensation of 2-aminobenzamides with aldehydes, often catalyzed by an acid like p-toluenesulfonic acid, can lead to the formation of 4(3H)-quinazolinones. organic-chemistry.org Another common approach is the reaction of anthranilic acids with amides, known as the Niementowski quinazoline (B50416) synthesis, although this often requires high temperatures and long reaction times. nih.gov The use of ortho-esters in condensation reactions with aniline (B41778) derivatives also provides a pathway to quinazolinones. nih.gov

These methods, while foundational, can sometimes be limited by harsh reaction conditions, moderate yields, and the requirement for multiple steps. rsc.org

Cyclization Reactions (e.g., Camps cyclization)

Cyclization reactions are central to the formation of the heterocyclic quinazolinone ring system. The Camps cyclization, a reaction that traditionally synthesizes hydroxyquinolines from o-acylaminoacetophenones in the presence of a base, provides a conceptual basis for related quinazolinone syntheses. wikipedia.orgchem-station.com While the direct Camps reaction leads to quinolines, analogous intramolecular cyclizations are key to forming quinazolinones. wikipedia.org

A more direct example is the oxidative cyclization of intermediates. For example, 2-(o-arylidineaminophenyl)indoles can undergo oxidative cyclization using potassium permanganate (B83412) (KMnO₄) in acetone (B3395972) to yield indolo[1,2-c]quinazolines. nih.gov Another strategy involves the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, catalyzed by formic acid, to produce tricyclic quinazolinone systems. nih.gov These intramolecular events are crucial for ring closure, transforming a linear precursor into the final heterocyclic structure.

Advanced Synthetic Strategies for Trifluoromethylated Quinazolinones

To overcome the limitations of conventional methods and to efficiently introduce the trifluoromethyl group, a range of advanced synthetic strategies have been developed. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Metal-Catalyzed Routes (e.g., Iron(III)-mediated cascade/decarbonylation, Palladium-catalyzed amination and cross-coupling)

Transition-metal catalysis has become an indispensable tool for synthesizing complex molecules like quinazolinones. nih.govnih.gov Iron and palladium are among the most utilized metals for this purpose.

Iron(III)-Mediated Cascade Reactions: Iron, being an inexpensive and environmentally friendly metal, is an attractive catalyst. Iron(III) chloride (FeCl₃) has been effectively used to catalyze the cascade synthesis of quinazolinone derivatives. nih.gov Functioning as a Lewis acid, FeCl₃ activates electrophilic centers, facilitating the necessary ring closure to form the quinazoline structure under relatively mild conditions. ppublishing.org Research has demonstrated the synthesis of quinazolinones from substituted 2-halobenzoic acids and amidines via iron-catalyzed cyclization. sci-hub.catrsc.org Furthermore, FeCl₂ has been used to catalyze the synthesis of quinazolines from 2-alkylamino N-H ketimines through sp³ C-H oxidation and intramolecular C-N bond formation. nih.gov

Table 1: Examples of Iron-Catalyzed Quinazolinone Synthesis
Starting MaterialsCatalyst/ReagentsKey FeaturesYieldReference
2-halobenzoic acids, amidinesFeCl₃, Cs₂CO₃, H₂O (optional L-proline)Green, rapid, microwave-assisted, can be performed in water.Moderate to high sci-hub.catrsc.org
ortho-substituted anilines, ortho-carbonyl compoundsFeCl₃ (anhydrous)Economical and environmentally friendly Lewis acid catalysis.High purity ppublishing.org
2-alkylamino N-H ketiminesFeCl₂sp³ C-H oxidation and intramolecular C-N bond formation.Good to excellent nih.gov

Palladium-Catalyzed Amination and Cross-Coupling: Palladium catalysts are highly versatile and have been extensively used for forming C-N and C-C bonds essential for quinazolinone synthesis. nih.gov One-pot procedures have been developed, such as the palladium-catalyzed reaction of o-nitrobenzamides with alcohols, which proceeds through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation to yield 2-substituted quinazolin-4(3H)-ones. rsc.orgnih.gov Another innovative approach is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide, which forms the quinazolinone ring via an insertion/cyclization sequence. acs.org Carbonylative synthesis, where carbon monoxide is incorporated, allows for the creation of quinazolinones from 2-aminobenzamide and aryl bromides using a palladium catalyst. nih.gov For trifluoromethylated analogues specifically, a heterogeneous activated carbon fiber-supported palladium catalyst has been used for the three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines. rsc.org

Table 2: Examples of Palladium-Catalyzed Quinazolinone Synthesis
Starting MaterialsCatalyst/ReagentsKey FeaturesYieldReference
o-nitrobenzamide, alcoholsPd(dppf)Cl₂One-pot cascade reaction without external oxidants/reductants.Good to high rsc.orgnih.gov
2-aminobenzamide, aryl bromides, COPalladium catalystStraightforward carbonylative synthesis.Moderate to excellent nih.gov
2-aminobenzamides, aryl halides, tert-butyl isocyanidePalladium catalystThree-component reaction via isocyanide insertion/cyclization.Up to 92% acs.org
trifluoroacetimidoyl chlorides, amines, COPd/ACFsHeterogeneous catalyst for synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. Recyclable catalyst.Good stability rsc.org

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly accelerated the synthesis of quinazoline and quinazolinone derivatives. nih.govnih.govfrontiersin.org Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. researchgate.netbeilstein-journals.org

This technology has been successfully combined with metal-catalyzed reactions. For instance, a rapid and efficient synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines is achieved through an iron-catalyzed cyclization assisted by microwave irradiation. sci-hub.catrsc.org Transition-metal-free, microwave-assisted syntheses have also been reported, such as the reaction of 2-aminobenzophenone (B122507) with nitriles in the presence of TMSOTf under solvent-free conditions. mdpi.com The use of microwave irradiation aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. beilstein-journals.org

Radical-Mediated Pathways

Radical chemistry offers unique pathways for the synthesis and functionalization of heterocyclic compounds. The introduction of a trifluoromethyl (CF₃) group, which is crucial for compounds like 7-(trifluoromethyl)-1H-quinazolin-4-one, can be effectively achieved through radical trifluoromethylation. researchgate.net These methods often allow for the direct installation of the CF₃ group onto a pre-formed ring or an intermediate without requiring pre-functionalized substrates, providing a more efficient route. researchgate.net

One strategy involves the transformation of α-azidyl benzamides into iminyl radicals under visible light irradiation with N-bromosuccinimide (NBS). These radicals then undergo cyclization to form the quinazolinone ring structure. rsc.org Another approach uses a copper-catalyzed radical methylation/sp³ C-H amination/oxidation cascade reaction to build the quinazolinone core. organic-chemistry.org These radical-based methods represent a powerful tool for accessing complex quinazolinones under mild conditions.

Electrophilic and Oxidative Cyclization Reactions

Electrophilic and oxidative cyclization reactions represent a key strategy for forming the quinazolinone core and for creating fused ring systems. These reactions often proceed under mild conditions and offer high regioselectivity.

One notable method is the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones. beilstein-journals.orgd-nb.info This procedure leads to the formation of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structurally related to vasicinone (B1682191) alkaloids. beilstein-journals.orgd-nb.info The process begins with the synthesis of 2-(buten-3-yl)quinazolin-4(3H)-ones via a two-step sequence involving the acylation of anthranilamides followed by thermal intramolecular cyclocondensation. beilstein-journals.orgd-nb.info The subsequent treatment with bis(trifluoroacetoxy)iodobenzene (PIFA) initiates a 5-exo-trig cyclization. beilstein-journals.orgd-nb.info Optimization of this reaction showed that using 2.5 equivalents of PIFA in trifluoroethanol (TFE) at 0°C for 24 hours provides the desired pyrrolo[1,2-a]quinazolinones in good yields (75-83%). d-nb.info The position of substituents on the quinazoline ring was found to have minimal impact on the yield or the selectivity of the cyclization. d-nb.info

Another innovative approach involves using Selectfluor as a mediator in a domino reaction. This method allows for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from 2-aminoacetophenones and iso(thio)cyanates. rsc.org The reaction's outcome is controlled by the presence or absence of a base, leading to either monofluoro- or difluoro-oxylated products, respectively. rsc.org Additionally, electrochemical methods have been developed for the intramolecular trifluoromethylation and cyclization of N-alkenyl-tethered quinazolinones, utilizing sodium trifluoromethanesulfonate (B1224126) (CF3SO2Na) as the trifluoromethyl source. researchgate.net This metal- and oxidant-free electrosynthesis is considered a greener alternative for producing trifluoromethylated pyrrolo[2,1-b]quinazolin-9(1H)-ones. researchgate.net

Multi-component Reactions for Quinazolin-4(1H)-one Formation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to generate complex molecules, such as quinazolin-4(1H)-ones. nih.gov These reactions are valued for their high atom economy, mild conditions, and ability to rapidly generate diverse molecular scaffolds. nih.gov

A prominent example is the Ugi four-component reaction (Ugi-4CR), which has been utilized to synthesize polycyclic quinazolinones. nih.gov One protocol involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation, while a second approach uses cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cyclization. nih.gov Another versatile method is a one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines (such as anthranilates) to produce diversely substituted quinazolin-4(3H)-ones under metal-free conditions. acs.org This domino reaction involves the formation of an N-arylnitrilium salt intermediate, followed by nucleophilic addition and cyclization. acs.org

Visible light has also been harnessed as a green and renewable energy source for synthesizing quinazolin-4(3H)-ones. A method using fluorescein (B123965) as a photocatalyst facilitates the condensation cyclization of 2-aminobenzamides and aldehydes in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This metal-free approach tolerates a wide range of substrates and produces the desired products in good to excellent yields. nih.gov

Functionalization and Derivatization Strategies of the this compound Core

Once the core this compound structure is synthesized, it can be further modified at various positions to explore structure-activity relationships and develop new chemical entities.

Introduction of Substituents at N-1, C-2, N-3, C-5, C-6, and C-8 Positions

The quinazolinone scaffold offers multiple sites for derivatization, allowing for fine-tuning of its chemical and biological properties.

N-1 and N-3 Positions: The nitrogen atoms of the pyrimidine ring are common sites for substitution. The synthesis of pyrrolo[1,2-a]quinazolin-5(1H)-ones, for example, inherently involves functionalization at the N-1 position. beilstein-journals.orgd-nb.info The Huisgen 1,3-dipolar cycloaddition has been used to create 1,4-substituted 1H-1,2,3-triazolo-quinazolin-4(3H)-ones, introducing a triazole ring linked to the N-1 position. nih.gov For the N-3 position, various groups can be introduced. For instance, 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be synthesized and subsequently alkylated or otherwise modified. nih.gov The synthesis of N-(3,3,3-trifluoroethyl)-N'-substituted ureas also highlights methods for derivatizing nitrogen centers that can be applied to the N-3 position of the quinazolinone ring. nih.gov

C-2 Position: The C-2 position is a frequent target for introducing diversity. A common synthetic route involves the acylation of an anthranilic acid, followed by cyclization. nih.gov For example, 2,6-disubstituted(3H)-quinazolin-4-ones have been prepared by acylating 6-bromoanthranilic acid, converting it to a benzoxazinone (B8607429) intermediate, and then condensing it with an appropriate amine. nih.gov This allows for the introduction of various aryl and alkyl groups at the C-2 position. nih.gov

C-5, C-6, and C-8 Positions: The benzene portion of the quinazolinone ring can also be substituted. A study on HIF-1α inhibitors showed that introducing a methyl group at C-6 was tolerated, whereas methoxy (B1213986) at C-6 or iodo at C-5 led to inactive compounds. nih.gov The synthesis of 2,6-disubstituted quinazolinones often starts with a pre-functionalized anthranilic acid, such as 6-bromoanthranilic acid, with the C-6 substituent later being modified via cross-coupling reactions. nih.gov For the C-8 position, a strategy starting from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid has been used to synthesize 8-substituted quinazolinones. nih.gov One route involved converting a C-8 chloroacetylamino group into various amines by treatment with secondary amines. nih.gov Directed lithiation is another powerful technique for introducing substituents onto the aromatic ring of the quinazoline system. cardiff.ac.uk

The table below summarizes various synthetic strategies for functionalizing the quinazolinone core.

Position(s)Reagents and ConditionsResulting StructureReference(s)
N-1 PIFA, TFE, 0°C1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one beilstein-journals.org, d-nb.info
C-2, C-6 1. Acid chloride, TEA, THF; 2. Acetic anhydride; 3. MeNH2; 4. Suzuki coupling2,6-Disubstituted-3-methylquinazolin-4(3H)-one nih.gov
C-8 1. Chloroacetyl chloride; 2. Secondary amine8-((Dialkylamino)acetamido)quinazolin-4(3H)-one nih.gov
N-3 1. Hydrazine hydrate; 2. CS2, KOH; 3. Methyl iodide3-Amino-2-(methylthio)quinazolin-4(3H)-one nih.gov

Design and Synthesis of Quinazolinone Hybrids and Conjugates

Molecular hybridization involves combining the quinazolinone scaffold with other pharmacologically relevant moieties to create a single molecule with potentially enhanced or dual activity.

One such approach is the synthesis of quinazolin-4-one/3-cyanopyridin-2-one hybrids. nih.gov These conjugates were prepared via a one-pot, four-component reaction involving an acylated quinazolin-4(3H)-one, ethyl cyanoacetate, a substituted benzaldehyde, and ammonium (B1175870) acetate. nih.gov Another example involves creating hybrids of quinazolin-4(3H)-one and thiazolidine-4-one, which have been explored as potential dual inhibitors of enzymes involved in diabetes. researchgate.net

Furthermore, quinazolinone derivatives have been linked to quinoxalindione moieties. nih.gov The synthesis involved preparing a 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione intermediate, which was then reacted with various 2-alkyl-4H-benzo[d] acs.orgrsc.orgoxazin-4-one derivatives to yield the final hybrid compounds. nih.gov The construction of 1,2,3-triazolo-quinazolin-4(3H)-ones via a one-pot multicomponent Huisgen cycloaddition under microwave irradiation also represents a powerful strategy for generating complex quinazolinone-based conjugates. nih.gov

Structure Activity Relationship Sar Studies of 7 Trifluoromethyl 1h Quinazolin 4 One Derivatives

General Principles Governing Quinazolinone SAR

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net SAR studies have revealed that the biological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

Key positions for substitution that significantly impact activity are the C-2, N-3, and the benzene (B151609) ring (positions 5, 6, 7, and 8). nih.gov For instance, the introduction of various groups at the 2 and 3 positions has been shown to be crucial for antimicrobial and cytotoxic activities. nih.gov The presence of a halogen atom, such as iodine, at the 6 and 8 positions can enhance antibacterial properties. nih.gov Furthermore, the quinazoline (B50416) core's affinity for the active site of enzymes like the epidermal growth factor receptor (EGFR) kinase makes it a favorable scaffold for developing inhibitors. mdpi.com Modifications that increase the conformational flexibility, such as the insertion of a thiophene-2-ylmethanamine at the C-4 position, have been shown to yield good antiproliferative activity. mdpi.com

Impact of the Trifluoromethyl Group at Position 7 on Receptor Binding and Biological Efficacy

The trifluoromethyl (CF3) group is a common and impactful substituent in medicinal chemistry. nih.govmdpi.com Its strong electron-withdrawing nature, high lipophilicity, and steric bulk can significantly alter a molecule's physicochemical properties, thereby influencing its pharmacokinetic profile and target engagement. nih.govmdpi.com

In the context of the quinazolinone scaffold, the placement of a trifluoromethyl group at the 7-position can have profound effects on biological activity. This substitution can enhance membrane permeability and metabolic stability, which are critical for a drug candidate's success. mdpi.com The CF3 group's electronegativity can also influence the electronic environment of the quinazolinone ring, potentially modulating its interaction with receptor binding pockets. mdpi.comnih.gov For example, in the development of isoxazole-based anticancer agents, the introduction of a CF3 moiety was found to be crucial for enhancing anticancer activity. rsc.org While direct studies on 7-(trifluoromethyl)-1H-quinazolin-4-one are limited, the known effects of the CF3 group suggest it likely plays a significant role in modulating the efficacy of these derivatives.

Systemic Investigation of Substituent Effects Across the Quinazolinone Ring

A systematic approach to modifying the quinazolinone ring is essential for understanding and optimizing its biological activity. The following subsections detail the impact of substitutions at key positions.

C-2 Position Modifications

The C-2 position of the quinazolinone ring is a frequent site for modification to modulate biological activity. Studies have shown that introducing various substituents at this position can lead to a range of pharmacological effects. For instance, the presence of methyl, amine, or thiol groups at the C-2 position is often considered essential for antimicrobial activities. nih.gov

In the context of anticancer activity, the introduction of a 2-chlorophenyl moiety at the C-2 position of a 3-methyl-6-phenylquinazolin-4(3H)-one derivative resulted in a compound with negative allosteric modulation activity toward the mGlu7 receptor. nih.gov Further research on 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives revealed that compounds bearing an allyl or benzyl (B1604629) moiety at the C-2 position exhibited good cytotoxic results against human breast cancer cells. researchgate.net

The synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones has also been a subject of interest, indicating the exploration of fluorinated substituents at this position to potentially enhance biological properties. acs.org The introduction of a chloromethyl group at the C-2 position of 7-(trifluoromethyl)quinazolin-4(3H)-one has also been documented, suggesting further avenues for derivatization at this site. scbt.com

N-3 Position Modifications

Research has shown that substitutions at the N-3 position can significantly impact the biological activity of quinazolinone derivatives. For example, the presence of a substituted aromatic ring at the N-3 position is considered important for antimicrobial activities. nih.gov In a study on 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives, compounds with an allyl or benzyl group at the N-3 position showed promising antitumor activity. researchgate.net

Furthermore, the synthesis of various N-3 substituted quinazolinones has been explored in the development of agents with different therapeutic applications. For instance, N-3-sulfonamide substituted quinazolinones have been prepared and evaluated for their biological activities. nih.gov These examples highlight the importance of the N-3 position as a key site for structural modification to fine-tune the pharmacological profile of quinazolinone-based compounds.

C-6 Position Modifications

The C-6 position on the benzene ring of the quinazolinone scaffold is a strategic site for introducing substituents to modulate biological activity. Modifications at this position can influence the electronic properties of the entire ring system and provide additional points of interaction with target proteins.

For example, the introduction of a nitro group at the C-6 position of a 7-fluoro-quinazolin-4(3H)-one has been utilized in the synthesis of kinase inhibitors. The electron-withdrawing nature of the nitro group can polarize the π-system, potentially enhancing interactions like DNA intercalation and protein binding. In another study, the attachment of 2-substituted acetamido moieties at the C-6 position of 4-anilino-quinazoline derivatives led to potent antiproliferative activity against cancer cell lines. mdpi.com

The presence of a trifluoromethyl group at the C-6 position has also been investigated, with 6-(trifluoromethyl)quinazolin-4(1H)-one being a documented compound. nih.gov This highlights the interest in exploring the effects of this electron-withdrawing group at different positions on the quinazolinone ring to optimize biological efficacy.

Other Strategic Modifications

Beyond the C-2, N-3, and C-6 positions, other sites on the quinazolinone ring system have been strategically modified to enhance biological activity. For instance, substitutions at the C-7 position are of particular interest. The introduction of bulky substituents at this position has been found to be favorable for the inhibitory activity of certain quinazoline derivatives. nih.gov

The development of dual EGFR/HER2 inhibitors has involved the incorporation of a nitro-imidazole moiety at the C-7 position of 4-anilino-quinazoline derivatives. mdpi.com Furthermore, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine highlights the exploration of complex substitutions at the C-4 and C-7 positions to achieve desired biological activities. researchgate.net These examples underscore the importance of a comprehensive approach to SAR, considering all possible modification sites on the quinazolinone scaffold to unlock its full therapeutic potential.

Conformational Dynamics and SAR Insights

The interplay between a molecule's three-dimensional conformation and its biological activity is a cornerstone of modern drug design. For derivatives of this compound, understanding the conformational dynamics is crucial for elucidating their structure-activity relationships (SAR). Molecular modeling and dynamics simulations have become indispensable tools in this endeavor, offering insights into how the trifluoromethyl group at the 7-position, along with other substitutions, influences the molecule's shape, flexibility, and interaction with biological targets.

Computational studies, including molecular dynamics (MD) simulations, are employed to investigate the conformational preferences of quinazoline derivatives and their binding modes within receptor active sites. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for biological activity. For instance, in studies of quinazoline-based inhibitors targeting the epidermal growth factor receptor (EGFR), MD simulations have been instrumental in understanding the stability of ligand-receptor complexes and identifying crucial residues for binding. nih.gov

While specific and extensive research on the conformational dynamics of a broad range of this compound derivatives is not widely available in the public domain, the principles derived from studies on other substituted quinazolinones provide a strong framework for understanding their behavior.

Influence of the 7-Position Substituent on Conformation and Activity

Research on various quinazoline derivatives has shown that substituents on the quinazoline core can significantly impact their biological activity by altering their conformation and binding interactions. Studies on EGFR inhibitors have indicated that bulkier substituents at the C-7 position of the quinazoline core can be favorable for inhibitory activity. nih.gov This suggests that the trifluoromethyl group, with its considerable size, likely plays a significant role in the conformational positioning of the entire molecule within a binding pocket.

Furthermore, substitutions at both the 6 and 7 positions have been shown to cause a shift in the binding mode of some quinazoline derivatives. This can lead to the formation of new hydrogen bond interactions with key residues in the target protein, thereby enhancing inhibitory potency. nih.gov For example, the presence of two morpholine (B109124) alkoxy substituents at positions 6 and 7 of a quinazoline core was found to alter the binding orientation compared to the drug lapatinib, resulting in novel hydrogen bond interactions. nih.gov

The electronic properties of the trifluoromethyl group also contribute to its influence on SAR. As a strong electron-withdrawing group, it can affect the charge distribution across the quinazoline ring system, which in turn can modulate binding affinities and interactions with target proteins.

Illustrative SAR Data of Substituted Quinazolinones

To illustrate the impact of substitutions on the biological activity of the quinazoline scaffold, the following tables present data from various studies. While not all compounds contain the 7-trifluoromethyl group, they demonstrate the key principles of how modifications to the quinazoline core affect activity.

Table 1: SAR of 4-Anilino-Quinazoline Derivatives as EGFR Inhibitors nih.gov
CompoundR1 (Position 6)R2 (Position 7)Anilino SubstitutionEGFRwt IC50 (nM)
Gefitinib-OCH3Morpholinoethoxy3-chloro-4-fluoroaniline2.7
Lapatinib-H(3-Fluorobenzyl)oxy3-chloro-4-((3-fluorobenzyl)oxy)aniline27.06
Compound 1(E)-propen-1-yl(E)-propen-1-ylUnsubstituted aniline (B41778)<20.72
Table 2: Antiproliferative Activity of Quinazoline-2,4,6-triamine Derivatives nih.gov
CompoundR2 SubstitutionA-549 IC50 (µM)MCF-7 IC50 (µM)HT-29 IC50 (µM)
10dBenzyl0.126 ± 0.019>100>100
10eBenzoyl15.0 ± 0.963.5 ± 1.3913.48 ± 1.89
Erlotinib (Reference)-1.1 ± 0.04>10014.0 ± 0.7
Doxorubicin (Reference)-0.08 ± 0.0010.1 ± 0.0010.09 ± 0.001

These data underscore the sensitivity of the quinazoline scaffold's biological activity to substitutions at various positions. The conformational flexibility and electronic nature of these substituents are key determinants of the resulting SAR. For this compound derivatives, the trifluoromethyl group is expected to impose significant conformational constraints and electronic effects that are critical to their interaction with biological targets. Further detailed molecular dynamics simulations and experimental studies on a wider range of these specific derivatives are needed to fully map out their conformational landscape and its precise relationship to their biological function.

Preclinical Biological Evaluation of 7 Trifluoromethyl 1h Quinazolin 4 One Derivatives

In Vitro Assessments of Pharmacological Activities

Antitumor/Anticancer Activities

Derivatives of 7-(trifluoromethyl)-1H-quinazolin-4-one have demonstrated a range of antitumor activities in preclinical studies. These activities are primarily attributed to their ability to interfere with critical cellular pathways that are often dysregulated in cancer.

The quinazolinone core is a well-established scaffold for the design of kinase inhibitors. nih.gov Kinases are crucial enzymes in cellular signaling pathways that regulate cell proliferation, survival, and migration. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

The 4-anilinoquinazoline (B1210976) structure is a known inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. nih.gov Numerous quinazolin-4-one derivatives have been developed as potent inhibitors of both EGFR and VEGFR-2, which are key drivers of tumor growth and angiogenesis. nih.gov For instance, a series of S-alkylated quinazolin-4(3H)-ones were designed as dual EGFR/VEGFR-2 inhibitors. One derivative, featuring a 4-(trifluoromethyl)phenyl group, demonstrated significant inhibitory activity against EGFR. rsc.org Another study on novel quinazolin-4-one derivatives bearing 1,2,3-triazole and glycoside moieties identified compounds with excellent potency against EGFR and significant activity against VEGFR-2. nih.gov Specifically, a derivative with a N-methyl substitution on the quinazolinone ring and a hydroxylated glycoside showed an IC50 value of 0.31 µM against EGFR and 3.20 µM against VEGFR-2. nih.gov

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Quinazolinone-1,2,3-triazole glycoside 13EGFR0.31 ± 0.06 nih.gov
Quinazolinone-1,2,3-triazole glycoside 13VEGFR-23.20 ± 0.15 nih.gov
S-Alkylated quinazolin-4(3H)-one 4EGFR0.049 rsc.org
S-Alkylated quinazolin-4(3H)-one 4VEGFR-20.098 rsc.org
S-Alkylated quinazolin-4(3H)-one 11EGFR0.088 rsc.org
S-Alkylated quinazolin-4(3H)-one 11VEGFR-20.112 rsc.org
S-Alkylated quinazolin-4(3H)-one 20EGFR0.091 rsc.org
S-Alkylated quinazolin-4(3H)-one 20VEGFR-20.076 rsc.org

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is common in many cancers. nih.gov Certain quinazolin-4-one derivatives have been shown to inhibit this pathway. For example, some derivatives act as dual inhibitors of EGFR and the PI3K/Akt/mTOR pathway. nih.gov Treatment with these compounds can lead to the downregulation of key proteins in this pathway, such as PI3K, AKT, and mTOR. nih.gov One study demonstrated that a novel quinazolin-4-one derivative reduced autophagy, allowing apoptosis to proceed, by downregulating EGFR and its downstream effectors PI3K, AKT, and mTOR. nih.gov

CDK4 and ERK1/2

Cyclin-dependent kinases (CDKs), such as CDK4, are essential for cell cycle progression. The ERK1/2 signaling pathway is also a key regulator of cell proliferation. The combined inhibition of CDK4/6 and ERK1/2 has been shown to have synergistic antitumor effects in some cancer models. nih.govnih.gov While specific data on the direct inhibition of CDK4 and ERK1/2 by this compound derivatives is limited, the broader class of quinazolinone derivatives has been explored for CDK inhibition. The development of dual inhibitors targeting these pathways represents a promising therapeutic strategy. nih.gov

Microtubules are dynamic cytoskeletal polymers that play a crucial role in cell division, motility, and intracellular transport. rsc.org Disruption of microtubule dynamics is a well-established anticancer strategy. Some quinazolin-4(3H)-one derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site. rsc.org This inhibition of microtubule formation leads to a halt in the cell cycle and subsequent cell death. For example, certain 2-styrylquinazolin-4(3H)-ones have shown potent inhibition of tubulin polymerization, leading to sub-micromolar cytotoxicity against a broad panel of human cancer cell lines. rsc.org

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Many quinazolinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. nih.govnih.gov One common mechanism involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov For example, a novel quinazolin-4-one derivative was found to induce significant apoptotic activity in MCF-7 breast cancer cells by increasing the expression of p53, PUMA, Bax, and caspases 3, 8, and 9, while decreasing the expression of Bcl-2. nih.gov Another study on quinazolinedione derivatives showed apoptosis induction in MCF-7 cells primarily through the intrinsic pathway, evidenced by the upregulation of caspase-9 and p53, and the downregulation of Bcl-2 and p-Akt. nih.govresearchgate.net

Compound/DerivativeCell LineApoptotic EffectReference
Quinazolin-4-one derivative 17MCF-7Increased expression of p53, PUMA, Bax, caspases 3, 8, 9; Decreased Bcl-2 expression nih.gov
Quinazolinone-1,2,3-triazole glycoside 13HCT-116Upregulation of p53, Bax; Downregulation of Bcl-2 nih.gov
Quinazolinedione derivativesMCF-7Upregulation of caspase-9, p53; Downregulation of Bcl-2, p-Akt nih.govresearchgate.net

The cell cycle is a tightly regulated process that governs cell division. Cancer is often characterized by uncontrolled cell cycle progression. Quinazolinone derivatives have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. nih.govresearchgate.netresearchgate.net

G2/M Phase Arrest

Many microtubule-targeting agents, including some quinazolinone derivatives, cause cell cycle arrest in the G2/M phase. rsc.orgresearchgate.net This is often associated with the inhibition of tubulin polymerization. rsc.org For instance, a quinazolin-4(3H)-one derivative that inhibits tubulin polymerization was shown to induce G2/M cell cycle arrest. rsc.org Another study reported that a novel quinazolin-4(3H)-one derivative induced G2/M phase arrest in non-small cell lung cancer cells in a concentration-dependent manner, which was associated with the regulation of G2/M-related proteins like Cyclin B1, Cdc25c, and Cdc2. nih.govresearchgate.net

G0/G1 Phase Arrest

Other quinazolinone derivatives have been found to induce cell cycle arrest in the G0/G1 phase. nih.govnih.gov For example, a potent quinazolin-4-one derivative induced G1-phase cell cycle arrest in MCF-7 cells. nih.gov Similarly, a quinazolinone-1,2,3-triazole glycoside derivative was shown to arrest HCT-116 cells in the G1 phase of the cell cycle. nih.gov

Compound/DerivativeCell LineCell Cycle Phase ArrestReference
Quinazolin-4-one derivative 17MCF-7Pre-G1 and G1 nih.gov
Quinazolinone-1,2,3-triazole glycoside 13HCT-116G1 nih.gov
BIQO-19H1975G2/M nih.gov
Compound 7A549G2/M researchgate.net
Quinazolin-4(3H)-one derivative-G2/M rsc.org

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Several studies have indicated that quinazolinone derivatives can inhibit these processes. This inhibitory effect is often linked to the modulation of pathways involved in cell motility and invasion, such as those regulated by receptor tyrosine kinases. A study on quinazoline-4-tetrahydoquinoline derivatives demonstrated that the lead compound not only inhibited tubulin polymerization but also suppressed tumor cell migration. nih.gov

Targeting Specific Enzymes (e.g., PARP-1, Werner Helicase (WRN))

The this compound scaffold and its derivatives have been the subject of significant interest in medicinal chemistry due to their potential to selectively inhibit enzymes that are critical for cancer cell survival and proliferation. Research has particularly focused on their role as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and Werner Helicase (WRN), both of which are key players in DNA repair and maintenance, making them attractive targets for anticancer therapies.

Quinazolin-4-one derivatives are recognized for their utility as PARP inhibitors. researchgate.net The general structure of a quinazolin-4-one or a quinazoline-2,4-dione is considered a prerequisite for PARP inhibition. researchgate.net Structure-activity relationship (SAR) studies have revealed that substitutions on the quinazoline (B50416) ring system can significantly influence inhibitory activity. For instance, while electron-donating groups are often favored at the C-2 position, the presence of a trifluoromethyl group in the meta position of an aniline (B41778) ring at the C-4 position has been found to be suitable for activity. nih.gov

More specifically, research into 2-substituted-quinazoline-4-ones has identified compounds with a high affinity for PARP-1. researchgate.netnih.gov For example, certain derivatives have demonstrated potent selectivity and cytotoxicity against PARP-1, with some compounds exhibiting IC50 values in the nanomolar range against both PARP-1 and PARP-2. rsc.org One such derivative, compound (U), showed strong inhibitory activity with IC50 values of 13.3 nM and 67.8 nM against PARP-1 and PARP-2, respectively. nih.gov Another compound, 12c, displayed an inhibitory activity (IC50 = 30.38 nM) comparable to the well-known PARP inhibitor Olaparib. rsc.org While these examples establish the potential of the broader quinazolinone class, further research is needed to fully elucidate the specific activity of 7-(trifluoromethyl) derivatives.

In the context of Werner Helicase (WRN), a series of novel 2-trifluoromethyl-4-aminoquinazoline derivatives have been designed and synthesized, showing promising antitumor activities. scilit.com Several of these compounds exhibited nanomolar inhibitory activities against various cancer cell lines. scilit.comijmphs.com One standout, compound 9, was found to exert its effect by directly binding to WRN, leading to a downregulation of its expression and inhibition of the MDM2/p53 pathway. This action results in unrepaired DNA damage, ultimately causing mitotic arrest and cell death. scilit.comresearchgate.net Further studies have identified other N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, such as compounds 6a, 8i, and 13a, which also demonstrate significant antiproliferative activity dependent on WRN. nih.gov A quinazoline derivative, identified as kzl052, has also been shown to inhibit the growth of prostate cancer cells in a WRN-dependent manner by affecting the stability of DNA replication forks. nih.gov

Table 1: Selected Quinazolinone Derivatives and their Enzyme Inhibitory Activities

Compound ID Target Enzyme IC50 Value Source(s)
Compound (U) PARP-1 13.3 nM nih.gov
Compound (U) PARP-2 67.8 nM nih.gov
Compound 12c PARP-1 30.38 nM rsc.org
kzl052 WRN Helicase 0.39 µM (PC3 cells) nih.gov
kzl052 WRN Helicase 0.11 µM (LNCaP cells) nih.gov
Compound 13a WRN Helicase 134.7 nM (K562 cells) nih.gov

Antimicrobial Activities

Antibacterial Spectrum and Potency (e.g., against Staphylococcus aureus, Escherichia coli)

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgeco-vector.commdpi.combiomedpharmajournal.org However, specific data on the antibacterial potency of this compound derivatives are limited in the available literature. General studies on quinazolin-4-one derivatives have shown that their antibacterial effects are highly dependent on the nature and position of various substituents. frontiersin.org

For instance, some synthesized quinazolin-4-one derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli. mdpi.comresearchgate.netwisdomlib.org In some cases, the introduction of a heterocyclic group at the 3-position of the quinazolinone core has been shown to significantly enhance antibacterial activity against a range of pathogens. frontiersin.org Conversely, some novel quinazolinone derivatives, when tested alone, did not show any bactericidal effects against E. coli K1. nih.gov However, when conjugated with silver nanoparticles, certain derivatives exhibited enhanced antibacterial activity against E. coli K1. nih.gov

Studies on hydrazone and pyrazole (B372694) derivatives of quinazolin-4(3H)-one have also revealed potent antimicrobial activity. mdpi.com Some of these compounds showed activity against S. aureus and E. coli with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL. semanticscholar.org The inhibition of DNA gyrase has been identified as a potential mechanism of action for some of these active compounds. mdpi.com While these findings highlight the potential of the quinazolinone scaffold as a source of new antibacterial agents, further investigation is required to determine the specific antibacterial spectrum and potency of this compound derivatives.

Table 2: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound Class Tested Organism Activity/MIC Source(s)
Hydrazone/Pyrazole Derivatives Staphylococcus aureus MIC: 4 µg/mL semanticscholar.org
Hydrazone/Pyrazole Derivatives Escherichia coli MIC: 4 µg/mL semanticscholar.org
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one S. aureus, E. coli Superior activity among tested compounds frontiersin.org
Quinazolinone-Ag Nanoconjugates Escherichia coli K1 Enhanced bactericidal activity nih.gov
Antifungal Spectrum and Potency

Quinazolin-4(3H)-one derivatives have also been investigated for their antifungal properties. The antifungal activity of these compounds is, much like their antibacterial counterparts, heavily influenced by their substitution patterns. researchgate.netmdpi.com Research has shown that certain derivatives exhibit significant inhibitory effects against a range of fungal pathogens. mdpi.com

A noteworthy finding in structure-activity relationship studies is that the presence of a halogen at the 7-position of the quinazolinone ring can lead to potent in vitro antifungal activity. acs.org This suggests that the 7-(trifluoromethyl) group, with its strong electron-withdrawing nature, may also confer significant antifungal properties. For example, a 7-chloro derivative, UR-9825, was found to have high in vitro activity against various fungi and was superior to several established antifungal agents like fluconazole (B54011) and itraconazole. acs.org

Other studies have reported that newly synthesized quinazolin-4(3H)-one derivatives, including those with pyrazole and hydrazone moieties, have shown promising antifungal activity against strains such as Candida albicans, Aspergillus niger, and Fusarium oxysporum. mdpi.commdpi.com Some of these compounds demonstrated more potent activity than the reference drug clotrimazole (B1669251) against certain fungal species. semanticscholar.org The development of resistance to existing antifungal drugs underscores the importance of exploring novel chemical scaffolds like this compound for the development of new antifungal therapies. researchgate.net

Table 3: Antifungal Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound ID/Class Tested Organism Activity/MIC Source(s)
UR-9825 (7-Chloro derivative) Various fungi High in vitro activity acs.org
Hydrazone/Pyrazole Derivatives Candida albicans MIC: 2 µg/mL semanticscholar.org
Hydrazone/Pyrazole Derivatives Macrophomina phaseolina MIC: 8 µg/mL semanticscholar.org
Compound 2c (Pyrazol-quinazolinone) Fusarium oxysporum f. sp. Niveum 62.42% inhibition at 300 mg/L mdpi.com
Antitubercular Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. acs.org The quinazoline scaffold has been explored for this purpose, with several derivatives showing promising activity. nih.gov

Specifically, derivatives of 7-(trifluoromethyl)quinazoline (B15069773) have been synthesized and evaluated for their activity against M. tuberculosis. One such compound, {2-[4-(Trifluoromethoxy)phenyl]ethyl}[7-(trifluoromethyl)quinazolin-4-yl]amine (22a), was synthesized as part of a series of N-phenethyl-quinazolin-4-yl-amines investigated as inhibitors of cytochrome bd oxidase in M. tuberculosis. nih.gov While the specific activity of this compound was part of a broader study, its synthesis demonstrates the interest in this particular chemical scaffold for antitubercular drug discovery.

In a related context, compounds with a trifluoromethyl group, such as trifluoromethyl pyrimidinones, have been identified in whole-cell screens against M. tuberculosis and have shown good potency with IC90 values below 5 µM. frontiersin.org Although these are not quinazolinone derivatives, the finding highlights the potential utility of the trifluoromethyl group in antitubercular compounds. frontiersin.org General studies on quinazoline derivatives have also identified compounds with significant antimycobacterial activity against various Mycobacterium species, including M. tuberculosis. nih.gov

Antiviral Activities

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govmdpi.com In this context, quinazolin-4-one derivatives have emerged as a promising class of non-covalent inhibitors of SARS-CoV-2 Mpro. nih.goveurekaselect.comnih.gov

Through scaffold hopping strategies based on the natural product baicalein, researchers have identified a series of quinazolin-4-one derivatives with potent inhibitory activity against SARS-CoV-2 Mpro. nih.govnih.gov One particular compound, C7, exhibited superior inhibitory activity against the enzyme with an IC50 value of 0.085 µM, which was significantly more potent than the parent compound baicalein. nih.govnih.gov Furthermore, this compound effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 µM and showed low cytotoxicity. nih.govnih.gov

Molecular docking and dynamics simulations have provided insights into the binding modes of these quinazolin-4-one derivatives with SARS-CoV-2 Mpro, highlighting key interactions with amino acid residues such as Cys145, Met49, and Met165. eurekaselect.com These studies are instrumental in the rational design of new inhibitors with enhanced antiviral activity and favorable pharmacokinetic properties. eurekaselect.com The findings suggest that the this compound scaffold could be a valuable starting point for the development of novel and effective anti-COVID-19 therapeutics.

Table 4: SARS-CoV-2 Mpro Inhibitory Activity of Selected Quinazolin-4-one Derivatives

Compound ID Target IC50 Value EC50 Value (Vero E6 cells) Source(s)
C7 SARS-CoV-2 Mpro 0.085 ± 0.006 µM 1.10 ± 0.12 µM nih.govnih.gov
Baicalein (reference) SARS-CoV-2 Mpro 0.966 ± 0.065 µM 5.15 ± 1.64 µM nih.govnih.gov
Modulation of Host Immune Responses (e.g., Toll-like Receptor 7 (TLR7) Agonism)

Derivatives of the quinazoline scaffold containing a trifluoromethyl group have been identified as selective agonists of Toll-like receptor 7 (TLR7). sciforum.net TLRs are crucial components of the innate immune system, and their modulation is a therapeutic strategy for viral infections, cancers, and autoimmune diseases. sciforum.netnih.gov

Through virtual screening protocols, researchers identified 2-(trifluoromethyl)quinazoline-4-amine derivatives as promising TLR7 agonists. sciforum.net Structure-activity relationship (SAR) studies indicated that for potent TLR7 agonist activity, the 2-(trifluoromethyl)quinazoline scaffold requires a secondary or tertiary amine at the 4-position with specific alkyl or aliphatic ring substituents. sciforum.net One such derivative, N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine , was found to be a selective TLR7 agonist with a half-maximal effective concentration (EC₅₀) of 16.8 µM and was shown to induce the production of pro-inflammatory cytokines IL-6 and IL-8. sciforum.net These findings highlight the potential of these derivatives as small-molecule immunomodulators. sciforum.net

Table 1: TLR7 Agonist Activity of a 2-(Trifluoromethyl)quinazoline Derivative

Compound NameTargetActivity (EC₅₀)Cytokine Induction
N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amineTLR716.8 µMIL-6, IL-8
Activity against Specific Viruses (e.g., influenza, cytomegalovirus)

While the broader quinazolinone class has been investigated for antiviral properties against various viruses, including Zika, Dengue, and SARS-CoV-2, specific preclinical data on the activity of this compound derivatives against influenza or cytomegalovirus were not identified in the reviewed literature. nih.govnih.gov

Anti-inflammatory Activities

The anti-inflammatory potential of quinazolin-4-one derivatives is a significant area of investigation. myskinrecipes.comnih.gov A primary mechanism contributing to this activity is the inhibition of the soluble epoxide hydrolase (sEH) enzyme, which is considered a promising target for reducing inflammation. nih.govnih.gov By inhibiting sEH, the levels of epoxyeicosatrienoic acids (EETs) are maintained; these are signaling lipids known to possess beneficial anti-inflammatory effects. nih.govacs.org

Derivatives of quinazolinone-7-carboxamide have been specifically developed as sEH inhibitors, which in turn gives them anti-inflammatory properties. nih.gov Some of these compounds have also been found to dually inhibit 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of pro-inflammatory leukotrienes. nih.gov This dual inhibition may lead to enhanced anti-inflammatory effects. nih.gov

Antimalarial Activities

The quinazolinone scaffold is a known pharmacophore in the development of antimalarial agents, largely inspired by the natural product febrifugine. nih.govuq.edu.aulongdom.org Research has explored various substitutions on the quinazolinone ring to develop new compounds against Plasmodium parasites. longdom.orgnih.gov For instance, a derivative with a trifluoromethyl group at the 5-position, 3-[2-(3-Hydroxypiperidin-2-yl)-2-oxoethyl]-5-trifluoromethyl-3H-quinazolin-4-one , has been synthesized and studied. nih.gov However, specific preclinical research findings detailing the antimalarial activity of derivatives with a trifluoromethyl group at the 7-position were not found in the available literature.

Enzyme Inhibition (e.g., Soluble Epoxide Hydrolase (sEH) inhibition)

Derivatives of this compound have been specifically designed and evaluated as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govacs.org Inhibition of sEH is a therapeutic strategy for a variety of cardiovascular and metabolic disorders due to its role in metabolizing anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov

In one study, novel amide analogues of quinazolinone-7-carboxylic acid were synthesized to explore their sEH inhibitory potential. nih.govacs.org The structure-activity relationship findings revealed that the amide and thiobenzyl groups attached to the quinazolinone core are critical for potent sEH inhibition. nih.gov Several quinazolinone-7-carboxamides demonstrated significant selective sEH inhibition, with IC₅₀ values in the sub-micromolar range. nih.gov

Table 2: sEH Inhibitory Activity of Selected Quinazolinone-7-Carboxamide Derivatives

Compound IDChemical NamesEH Inhibition (IC₅₀)
34 N-Neopentyl-4-oxo-2-((4-(trifluoromethyl)benzyl)thio)-3-phenyl-3,4-dihydroquinazoline-7-carboxamide0.30 µM
35 N-(2,2-Dimethylpropyl)-2-((4-fluorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide0.66 µM
37 N-Neopentyl-2-((4-methoxybenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide0.40 µM
43 2-((4-Chlorobenzyl)thio)-N-neopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide0.31 µM

Data sourced from a study on quinazolinone-7-carboxamide derivatives as sEH inhibitors. nih.gov

G Protein-Coupled Receptor (GPCR) Modulation (e.g., mGlu7 receptor modulation)

The quinazolinone scaffold has been explored for its ability to modulate G protein-coupled receptors, with a particular focus on the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.govnih.gov The mGlu7 receptor is a target for treating neurological and psychiatric disorders, including schizophrenia. nih.govnih.gov Researchers have identified quinazolinone-based negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov In a study that screened a library of compounds, active molecules were found exclusively within the quinazolinone chemotype. nih.govnih.gov The lead compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) , showed an IC₅₀ of 6.14 µM for mGlu7 and exhibited antipsychotic-like activity in animal models. nih.govnih.gov However, specific studies evaluating derivatives with a trifluoromethyl group at the 7-position for mGlu7 modulation were not identified.

Other Potential Biological Activities (e.g., antidiabetic, analgesic, anticonvulsant, anti-Alzheimer's)

The versatile this compound scaffold and its derivatives have been investigated for a range of other potential therapeutic applications.

Antidiabetic Activity: A strong rationale for the antidiabetic potential of these derivatives comes from their activity as sEH inhibitors. The inhibition of sEH is considered a promising strategy to improve insulin (B600854) sensitivity. nih.gov The broader class of quinazolinone derivatives has also been directly evaluated for antidiabetic properties, with some compounds showing potent inhibition of α-glucosidase and good results in non-enzymatic glycosylation of hemoglobin assays. semanticscholar.orgnih.govdocumentsdelivered.comnih.gov

Analgesic and Anticonvulsant Activities: While the quinazolinone core is historically linked to central nervous system effects, stemming from the sedative-hypnotic methaqualone, specific preclinical data for this compound derivatives in analgesic or anticonvulsant models were not found in the reviewed literature. nih.govnih.gov

Anti-Alzheimer's Activity: The quinazoline scaffold is considered a promising structure for designing agents against Alzheimer's disease, targeting mechanisms like cholinesterase inhibition and β-amyloid aggregation. nih.govbohrium.comeco-vector.combmpcjournal.ru Notably, the 7-position of the quinazolinone ring has been identified as a key site for modification. A study on selective histone deacetylase 6 (HDAC6) inhibitors for Alzheimer's disease identified N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide as a promising candidate that significantly improves learning in mouse models. nih.gov This highlights the therapeutic potential of developing derivatives with different substitutions, such as a trifluoromethyl group, at this position. nih.gov

Elucidation of Biological Mechanisms of Action

The preclinical assessment of derivatives of this compound has focused on understanding their interactions with specific biological targets and the subsequent impact on cellular signaling pathways. These investigations are crucial for determining the therapeutic potential and mechanism of action of this class of compounds.

Research into the molecular targets of quinazolinone derivatives has revealed a range of enzymatic and protein interactions. For derivatives structurally related to this compound, key molecular targets identified include soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). nih.govnih.gov The core quinazolinone structure serves as a versatile scaffold for designing inhibitors that can target these proteins with high affinity and selectivity. nih.gov

In a study focused on quinazolinone-7-carboxamides, which share a core structure with this compound, several derivatives were synthesized and evaluated for their inhibitory activity against human sEH and FLAP. nih.gov The trifluoromethyl group is often incorporated into medicinal chemistry designs to improve metabolic stability and binding affinity. nih.gov

One derivative, 2-((4-(Trifluoromethyl)benzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (Compound 46) , was synthesized and characterized, highlighting the exploration of trifluoromethyl-containing quinazolinones. nih.gov The study demonstrated that specific amide and thiobenzyl fragments on the quinazolinone nucleus are critical for potent sEH inhibition. nih.gov Several compounds in this series displayed significant inhibition of sEH with IC50 values in the sub-micromolar range. nih.gov For instance, compounds 34, 35, 37, and 43 showed IC50 values between 0.30–0.66 μM for sEH inhibition. nih.gov Compound 34 also demonstrated inhibitory activity against FLAP-mediated leukotriene biosynthesis with an IC50 of 2.91 μM. nih.gov

These findings suggest that derivatives of the 7-substituted quinazolin-4-one scaffold can be potent inhibitors of sEH and, to a lesser extent, FLAP. The validation of these molecular targets is typically achieved through in vitro enzymatic assays that measure the inhibition of the target protein's activity in the presence of the compound.

Compound IDMolecular TargetIC50 (µM)
34 sEH0.30 - 0.66
FLAP2.91
35 sEH0.30 - 0.66
37 sEH0.30 - 0.66
43 sEH0.30 - 0.66
46 sEHData not provided

The biological effects of this compound derivatives are a direct consequence of their interaction with molecular targets and the subsequent modulation of downstream signaling pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition:

The inhibition of soluble epoxide hydrolase (sEH) by quinazolinone derivatives represents a significant mechanism of action. nih.govnih.gov sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with a range of beneficial biological activities. nih.govnih.gov EETs are known to reduce inflammation, regulate endothelial tone, and decrease oxidative stress. nih.gov

By inhibiting sEH, these quinazolinone derivatives prevent the degradation of EETs into their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs). nih.govmdpi.com The resulting increase in the levels of EETs enhances their anti-inflammatory and vasodilatory effects. nih.govmdpi.com This modulation of the arachidonic acid metabolic pathway is a key downstream effect of sEH inhibition and is considered a promising therapeutic strategy for cardiovascular and inflammatory diseases. nih.govnih.gov The signaling cascade influenced by EETs involves multiple downstream effectors, including the activation of potassium channels leading to hyperpolarization and vasodilation, and the inhibition of nuclear factor-kappa B (NF-κB) to reduce inflammatory gene expression.

5-Lipoxygenase-Activating Protein (FLAP) Inhibition:

For derivatives that also exhibit inhibitory activity against 5-lipoxygenase-activating protein (FLAP), the downstream effects involve the leukotriene synthesis pathway. nih.gov FLAP is an essential protein for the cellular synthesis of leukotrienes, which are potent pro-inflammatory mediators derived from arachidonic acid. nih.gov

In some instances, quinazoline derivatives have been shown to influence other signaling pathways. For example, certain quinazolines can act as inhibitors of the Wnt signaling pathway by targeting components like Lef1, which can suppress the growth of cancer cells. nih.gov Additionally, some quinazoline derivatives have been reported to inhibit the phosphorylation of STAT6, a downstream signaling molecule of IL-4 and IL-13, which is relevant in inflammatory skin conditions. nih.gov However, the direct relevance of these pathways to this compound derivatives that primarily target sEH and FLAP requires further investigation.

Computational Chemistry and Molecular Modeling Studies of 7 Trifluoromethyl 1h Quinazolin 4 One

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein. This method is widely applied to quinazolinone derivatives to understand their mechanism of action and to explain structure-activity relationships (SAR). nih.gov

Studies on quinazolinone-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy, reveal critical interactions within the ATP-binding pocket. japsonline.com Molecular docking simulations show that the quinazoline (B50416) nucleus often forms crucial hydrogen bonds with key amino acid residues. For instance, a hydrogen bond frequently occurs between one of the quinazoline nitrogen atoms and the backbone of Met793, an essential interaction for inhibitory activity. japsonline.com In derivatives of 7-(trifluoromethyl)-1H-quinazolin-4-one, the core structure positions the appended functional groups to form additional interactions. For example, in a study of quinazoline-chalcone hybrids, the carbonyl oxygen on a substituent at the second position of the quinazoline ring was shown to form a hydrogen bond with Met793, while the oxygen at the fourth position of the quinazoline core interacted with Lys745. japsonline.com

Docking studies have also been performed on other targets. In the development of anti-inflammatory agents, quinazolinone derivatives were docked into the active sites of cyclooxygenase (COX) enzymes. nih.gov Similarly, in the search for new antibacterial agents, the 4(3H)-quinazolinone core was identified through in-silico screening against the penicillin-binding protein PBP2a. nih.gov The binding affinity of these compounds is often presented as a docking score, which helps in ranking potential inhibitors. For example, in a study targeting the main protease (Mpro) of SARS-CoV-2, various quinazolin-2,4-dione derivatives showed binding energies ranging from -7.9 to -9.6 kcal/mol, indicating favorable interactions. ekb.eg

The table below summarizes representative findings from molecular docking studies on various quinazolinone derivatives, highlighting the common interaction patterns relevant to the this compound scaffold.

Target ProteinKey Interacting ResiduesType of InteractionReference Compound Class
EGFR KinaseMet793, Lys745, Asp855Hydrogen Bonding, Hydrophobic Interactions4-Anilinoquinazolines, Quinazoline-chalcone hybrids
Mutated EGFR (T790M)Lys745, Asp855Hydrogen Bonding4-Anilinoquinazolines
COX-2(Not specified)(Not specified)Quinazolinone derivatives
SARS-CoV-2 Mpro(Not specified)Hydrogen BondingQuinazolin-2,4-diones

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach was instrumental in the initial discovery of the 4(3H)-quinazolinone scaffold as a novel antibacterial agent. nih.gov Researchers screened a library of 1.2 million compounds from the ZINC database against the active site of penicillin-binding protein 2a (PBP2a), leading to the identification of a potent quinazolinone hit. nih.gov

Virtual screening is also a key component of fragment-based drug design. In the development of soluble epoxide hydrolase (sEH) inhibitors, a quinazolinone-7-carboxylic acid derivative was used as a starting point. nih.gov This lead compound was identified for its activity against 5-lipoxygenase-activating protein (FLAP) and was subsequently modified to target sEH, demonstrating how virtual design can evolve a scaffold for new applications. nih.gov

Furthermore, virtual screening workflows are often combined with other computational techniques. For instance, a validated pharmacophore model based on known quinazoline inhibitors can be used as a 3D query to filter large compound databases, such as the ASINEX database. nih.govtandfonline.com The resulting hits are then typically subjected to molecular docking and binding energy calculations (like MM-GBSA) to refine the selection and identify the most promising candidates for synthesis and biological testing. nih.govtandfonline.com This multi-step process streamlines the discovery of novel leads, such as new acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the quinazolinone class of molecules, 3D-QSAR models are often developed to guide the synthesis of more potent analogues. rsc.org

In one study, a 3D-QSAR model was built for a series of quinazolinone derivatives containing hydrazone units to direct future structural modifications for developing novel antitumor agents. rsc.org Such models provide visual representations of where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic groups are favored or disfavored for optimal activity. These models are validated statistically to ensure their predictive power. Key statistical parameters used for validation include:

R² (Squared Correlation Coefficient): Measures the goodness of fit of the model.

Q² (Cross-validated R²): Measures the predictive ability of the model through internal validation (e.g., leave-one-out method).

R²pred (External Validation R²): Measures the predictive ability of the model on an external test set of compounds.

The table below shows statistical results from a QSAR study on quinazolinonyl analogues as anticonvulsant inhibitors, demonstrating a robust and predictive model. researchgate.net

ParameterValueDescription
0.934High correlation between predicted and observed activity for the training set.
R²adj0.912Adjusted R² value.
Q² (LOO)0.8695Good internal predictive power.
R²pred0.72Good external predictive power.

These QSAR studies help elucidate the structural requirements for biological activity. For example, models developed for quinazolinone-based anti-inflammatory agents targeting COX-2 can highlight the specific features needed for selective inhibition. nih.gov Similarly, QSAR models for acetylcholinesterase inhibitors have been developed to guide the design of new treatments for Alzheimer's disease. nih.govtandfonline.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. This technique is used to study the stability of ligand-protein complexes, observe conformational changes, and analyze the dynamics of binding interactions.

For quinazolinone derivatives, MD simulations have been employed to validate docking results and assess the stability of the predicted binding poses. nih.govnih.gov For instance, after docking potential acetylcholinesterase inhibitors based on a quinazoline scaffold, MD simulations were run to evaluate the thermodynamic stability of the top-scoring molecules at the target site. nih.govtandfonline.com These simulations can reveal how the ligand and protein adapt to each other and whether key interactions, like hydrogen bonds, are maintained over the simulation period.

Conformational analysis is another crucial aspect, particularly for molecules with rotational freedom. A study on quinazolinone derivatives as mGlu7 receptor modulators showed that a compound with two independent molecules in its crystal structure represented two different low-energy conformations. nih.gov This flexibility, indicating rotational freedom of substituents in a solution, can be critical for binding to a target. MD simulations can explore this conformational landscape more broadly than static docking methods. nih.gov In a study on sEH inhibitors, MD simulations were conducted in multiple stages, including relaxation steps, to properly model the behavior of the quinazolinone-based ligand within the enzyme's active site and, in some cases, within a membrane environment. nih.gov

Pharmacophore Modeling and Lead Optimization

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. researchgate.net Pharmacophore modeling is a powerful tool for virtual screening and lead optimization. researchgate.net

For quinazolinone derivatives, pharmacophore models are developed based on a set of active compounds to identify the crucial spatial arrangement of features responsible for their biological activity. nih.gov These models can then be used as 3D search queries to find novel compounds with different chemical scaffolds but the same essential features. nih.gov In one study, a pharmacophore model for quinazoline-based acetylcholinesterase inhibitors was generated and used to screen the ASINEX chemical database, leading to the identification of new potential drug candidates. nih.govtandfonline.com

Pharmacophore models also provide valuable insights for lead optimization. By understanding which features are essential, medicinal chemists can design modifications to a lead compound, such as this compound, to enhance its activity. For example, a pharmacophore model for inhibitors of Cdc2-like kinase 4 (Clk4) identified two hydrogen bond donor features on the nitrogen atoms of the quinazoline ring as important. acs.org While docking showed only one of these was used for binding, the model highlighted the electronic properties of the core that are critical for ligand recognition. acs.org This information guides chemists in modifying the scaffold to better match the pharmacophoric requirements of the target, ultimately improving potency and selectivity. acs.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for 7-(trifluoromethyl)-1H-quinazolin-4-one?

A one-pot synthesis method using trifluoroacetic acid (TFA) as a CF₃ source and propylphosphonic anhydride (T3P) as a coupling/dehydrating agent is widely employed. This approach involves condensation of anthranilic acid derivatives with amines, followed by cyclization. Reaction yields range from 23% to 88%, depending on substituents and purification methods (e.g., column chromatography) . Alternative routes include using trifluoroacetic anhydride or ethyl trifluoroacetate for trifluoromethylation of quinazolinone precursors .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., SYNAPT G2 MS instrument).
  • Infrared (IR) spectroscopy : To identify functional groups like carbonyl (C=O) and CF₃ stretches .
  • HPLC and LC-MS : To monitor reaction progress and purity .

Q. What are the primary research applications of this compound?

It serves as a scaffold for drug discovery due to its structural similarity to bioactive quinazolinones. Potential applications include enzyme inhibition (e.g., kinase inhibitors) and antimicrobial/anticancer agent development .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in trifluoromethylation?

Key factors include:

  • Reagent selection : T3P improves coupling efficiency compared to traditional agents like POCl₃ .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) and controlled heating enhance cyclization.
  • Substituent effects : Electron-withdrawing groups on anthranilic acid improve cyclization yields (e.g., 88% for 4-chloro derivatives vs. 46% for benzyl-substituted analogs) .

Q. What strategies resolve regioselectivity challenges during trifluoromethyl group introduction?

  • Pre-functionalized substrates : Use anthranilic amides or esters pre-installed with directing groups to control CF₃ positioning .
  • Microwave-assisted synthesis : Enhances reaction specificity for 2-trifluoromethylquinazolin-4-ones .
  • Computational modeling : Predicts favorable sites for CF₃ incorporation based on electronic and steric effects .

Q. How does the trifluoromethyl group influence biological activity?

The CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability.
  • Metabolic stability : Reduces oxidative degradation.
  • Target binding : Electronegativity mimics bioactive motifs (e.g., ATP-binding pockets in kinases) .

Q. What derivatization methods expand the utility of this scaffold?

  • Nucleophilic substitution : Replace chlorine at position 4 with amines or alkoxides (e.g., 81% yield for isopropyl substitution) .
  • Cross-coupling reactions : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups .
  • Post-functionalization : Late-stage modifications (e.g., iodination, bromination) enable diversification .

Notes

  • For mechanistic studies, combine experimental data with DFT calculations to rationalize reaction pathways.
  • Biological assays should include cytotoxicity profiling (e.g., IC₅₀ values) and target validation (e.g., kinase inhibition screens) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.